molecular formula C18H14ClN5O B2576720 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 899971-16-5

5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No. B2576720
M. Wt: 351.79
InChI Key: ATSGZURFUKYYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H14ClN5O and its molecular weight is 351.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

The compound 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole, due to its complex structure, is likely to be involved in the synthesis of various heterocyclic compounds. Compounds with similar structures, such as 1,3,4-oxadiazoles and triazoles, have been synthesized and characterized, revealing their potential in diverse chemical reactions and structural configurations. For instance, the synthesis of 2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone demonstrated the intricate relationships between oxadiazole and triazole rings, showcasing dihedral angles and weak intermolecular hydrogen bonding patterns that could be relevant for understanding the structural aspects of similar compounds (Xu et al., 2005).

Catalytic and Biological Activities

Compounds containing 1,2,4-oxadiazole and triazole moieties have been studied for their catalytic properties and potential biological activities. For example, substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their palladium(II) complexes have shown high-turnover catalysis in aqueous media, which could indicate potential catalytic applications for similar structures (Bumagin et al., 2018). Additionally, the synthesis of novel heterocyclic compounds derived from triazol-4-yl acetohydrazides has been investigated for lipase and α-glucosidase inhibition, suggesting possible therapeutic uses for structurally related compounds (Bekircan et al., 2015).

Photoluminescence and Material Science

The structural analogs of 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole have shown interesting properties in material science, particularly in the context of photoluminescence. The study of 1,3,4-oxadiazoles in alcohols highlighted the potential for photoluminescent applications, where heterolytic addition reactions lead to the formation of compounds with intriguing photoluminescent properties (Tsuge et al., 1977).

Antimicrobial and Anticancer Properties

Research into 1,3,4-oxadiazole and triazole derivatives has also uncovered significant antimicrobial and potential anticancer properties. For instance, new 1,2,4-triazole derivatives have been synthesized and evaluated for antimicrobial activities, revealing the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007). Moreover, 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as a new series of apoptosis inducers, highlighting their potential as anticancer agents through the induction of apoptosis in cancer cell lines (Zhang et al., 2005).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures. If a specific Safety Data Sheet (SDS) is available for the compound, it should provide detailed information about potential hazards, safe handling practices, and emergency procedures4.


Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications. This could include studying its biological activity, optimizing its synthesis, or investigating its mechanism of action5.


properties

IUPAC Name

5-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-11-7-3-4-8-13(11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-10-6-5-9-14(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSGZURFUKYYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole

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